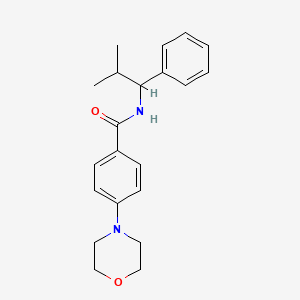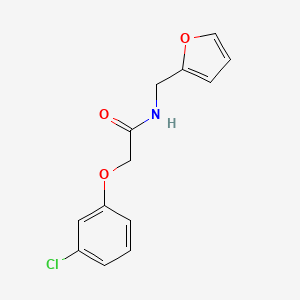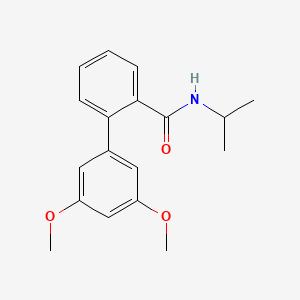
N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide, also known as NMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological properties.
Applications De Recherche Scientifique
Radioligand Development for Peripheral Benzodiazepine Receptors
A novel approach in the visualization of peripheral benzodiazepine receptors (PBR) involves the use of quinoline-2-carboxamide derivatives, including N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide, as potential radioligands. These compounds, when labeled with carbon-11, show promise for the noninvasive assessment of PBR in vivo with positron emission tomography (PET), indicating their utility in neurological and oncological research (Matarrese et al., 2001).
Antifungal Activity of Cobalt(III) Complexes
Research into the antifungal properties of N-(morpholinothiocarbonyl) benzamide derivatives and their cobalt(III) complexes showcases another scientific application. These compounds exhibit activity against pathogens responsible for significant plant diseases, suggesting potential in agricultural and botanical studies (Zhou Weiqun et al., 2005).
Site-Selective C-H Borylation
In organic synthesis, this compound is a candidate for site-selective C-H borylation, a process that allows for precise modifications of molecules, thereby facilitating the development of new pharmaceuticals and materials (Li-Cheng Yang et al., 2019).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase isoenzymes by aromatic sulfonamide inhibitors, including those derived from this compound, demonstrates its potential in the treatment of glaucoma, epilepsy, and altitude sickness. These inhibitors exhibit varying activities across different isoenzymes, highlighting the chemical's versatility in medicinal chemistry (Supuran et al., 2013).
Antibacterial Properties
The synthesis and evaluation of morpholine derived benzenesulphonamides, including this compound, for their antibacterial activity provide insights into their potential use in combating bacterial infections. These compounds exhibit moderate activity against certain strains of bacteria, indicating their relevance in the search for new antibiotics (Ahmed et al., 2021).
Propriétés
IUPAC Name |
N-(2-methyl-1-phenylpropyl)-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16(2)20(17-6-4-3-5-7-17)22-21(24)18-8-10-19(11-9-18)23-12-14-25-15-13-23/h3-11,16,20H,12-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWBFSJWSVOMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(methylthio)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5561233.png)

![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5561249.png)

![5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5561279.png)
![4-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5561285.png)
![3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5561292.png)

![1-(2-biphenylyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperazinone](/img/structure/B5561300.png)
![N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5561323.png)
![5-(2-furyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561330.png)
![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5561331.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5561339.png)
![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5561347.png)